![molecular formula C15H16N8O2 B2827174 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034520-86-8](/img/structure/B2827174.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
Scientific Research Applications
Energetic Materials
Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine base, which is similar to the structure of the compound , have been synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Secondary Explosives
Specifically, compound 5, which is a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has been suggested as a secondary explosive due to its excellent insensitivity and good detonation performance .
Heat-Resistant Explosives
The azo compound 10, another [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives .
Primary Explosives
Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .
Antibacterial Agents
A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Pharmaceutical Research
Nitrogen-containing heterocycles, such as the triazolo[4,3-a]pyrazine in the compound , are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Mechanism of Action
Target of Action
Similar compounds, such as other [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . They have also shown potential as c-Met kinase inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets and cause changes that result in antibacterial activities . For instance, some compounds have exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial and antiviral activities .
Result of Action
Similar compounds have shown to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . They have also shown potential as c-Met kinase inhibitors .
Future Directions
The compound is part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . These compounds show promise in the field of medicinal chemistry and may be further explored for their potential therapeutic applications.
properties
IUPAC Name |
1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-21-12(24)3-2-11(20-21)15(25)18-10-4-6-22(8-10)13-14-19-17-9-23(14)7-5-16-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXPVRJXNRWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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